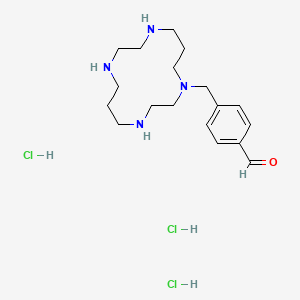
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride is a complex organic compound that features a benzaldehyde group attached to a macrocyclic tetraamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with benzaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The trihydrochloride form is obtained by treating the compound with hydrochloric acid to ensure its stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃)
Major Products
Oxidation: 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzoic acid.
Reduction: 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions
Biology: Investigated for its potential as a chelating agent in biological systems
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of 4-(1,4,8,11-Tetrazacyclotetradec-1-ylmethyl)benzaldehyde involves its ability to form stable complexes with metal ions. The macrocyclic tetraamine structure provides multiple coordination sites, allowing the compound to effectively bind to metal ions. This binding can influence various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic tetraamine compound with methyl groups instead of the benzaldehyde moiety
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Another related compound with acetic acid groups instead of the benzaldehyde moiety.
Propiedades
Fórmula molecular |
C18H33Cl3N4O |
|---|---|
Peso molecular |
427.8 g/mol |
Nombre IUPAC |
4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzaldehyde;trihydrochloride |
InChI |
InChI=1S/C18H30N4O.3ClH/c23-16-18-5-3-17(4-6-18)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22;;;/h3-6,16,19-21H,1-2,7-15H2;3*1H |
Clave InChI |
ZECDOPUDUKHDAM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C=O.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















